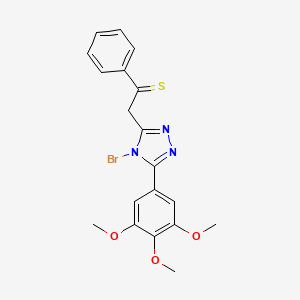
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the corresponding amino alcohol and a carboxylic acid derivative. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl carbamate precursor. This can be achieved through the reaction of tert-butyl chloroformate with the amine group of the oxazoline derivative.
Final Coupling: The final step involves coupling the oxazoline derivative with the tert-butyl carbamate under basic conditions, often using a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and ensuring the reaction conditions are scalable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the ring nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate hydrolysis. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The oxazoline ring and carbamate group are common motifs in drug design, contributing to the compound’s interest in this field.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The oxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((1S)-1-(4,5-dihydrooxazol-2-yl)ethyl)carbamate: Lacks the methyl group on the oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrothiazol-2-yl)ethyl)carbamate: Contains a thiazoline ring instead of an oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydroimidazol-2-yl)ethyl)carbamate: Contains an imidazoline ring instead of an oxazoline ring.
Uniqueness
The presence of the methyl group on the oxazoline ring in tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate distinguishes it from other similar compounds. This methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(15-7)8(2)13-10(14)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7?,8-/m0/s1 |
Clave InChI |
QTODDFULWALRFZ-MQWKRIRWSA-N |
SMILES isomérico |
CC1CN=C(O1)[C@H](C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1CN=C(O1)C(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



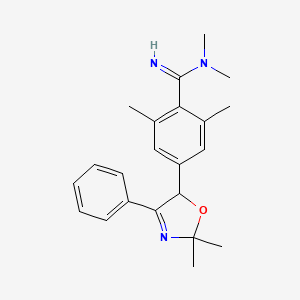

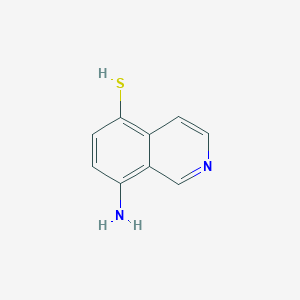
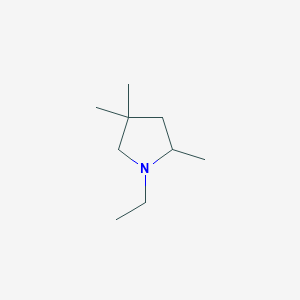
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
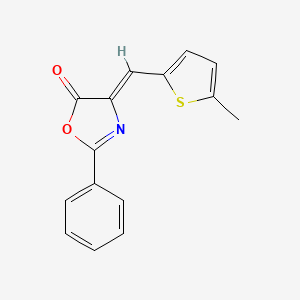
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
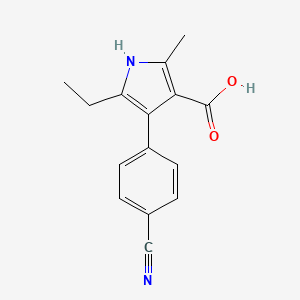
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)

